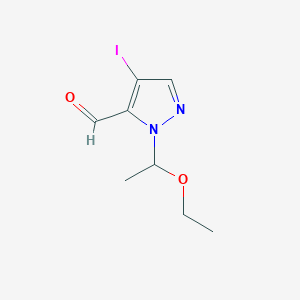

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde

描述

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a pyrazole derivative featuring an ethoxyethyl protecting group at the N1 position, an iodine substituent at C4, and an aldehyde functional group at C3. This compound is synthesized via iodination and protecting group strategies, as described in and . The ethoxyethyl group serves as a "switchable" protecting group, enabling regioselective modifications under controlled conditions . Its synthetic utility lies in its reactivity in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for further functionalization .

属性

IUPAC Name |

2-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBYNXKBQIESCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C(=C(C=N1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is formed via the condensation of hydrazines with 1,3-dicarbonyl compounds.

Introduction of the Ethoxyethyl Group: The N-H bond in the pyrazole ring is protected using ethyl vinyl ether, resulting in the formation of the ethoxyethyl group.

化学反应分析

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as phenylacetylene, under Sonogashira cross-coupling conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic systems, depending on the reaction conditions and reagents used.

科学研究应用

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.

Material Science: The compound is used in the design of new organic light-emitting diode (OLED) materials.

Synthetic Intermediates: It is a valuable intermediate for the synthesis of other heterocyclic compounds, such as substituted bis(pyrazolo[4,3-d][1,2]diazepinones).

作用机制

The mechanism of action of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The iodine atom in the pyrazole ring acts as an electrophile, facilitating substitution reactions with nucleophiles.

Coordination with Transition Metals: The pyrazole ring can coordinate with transition metals, forming complexes that catalyze various organic reactions.

Oxidation and Reduction: The aldehyde group undergoes oxidation and reduction reactions, contributing to the compound’s reactivity and versatility in synthesis.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

- 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde (3c’) This positional isomer differs in the aldehyde group placement (C3 vs. C5). reports its synthesis via acid-catalyzed migration of the ethoxyethyl group, achieving a 72.9% yield. NMR data in highlight significant shifts in the NCH proton of the protecting group, reflecting microenvironment changes .

Substituent Variations in Pyrazole Derivatives

1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide ()

This compound replaces the iodine and aldehyde with a nitro group and carboxamide. The 2-ethoxyethyl group may confer greater steric hindrance and altered solubility compared to the 1-ethoxyethyl analogue. The nitro group enhances electron-withdrawing effects, making it less reactive in cross-couplings but suitable for reduction or substitution reactions .4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde (5c)

Substituting iodine with bromine reduces electronegativity and polarizability, affecting halogen-bonding interactions. Bromine’s lower leaving-group aptitude may limit efficiency in metal-catalyzed cross-couplings compared to iodine .

Functional Group Modifications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()

The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing acidity and metabolic stability. Unlike the aldehyde in the target compound, the carboxylic acid enables salt formation or esterification, broadening pharmaceutical applications .- 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole () The boronate ester substituent facilitates Suzuki-Miyaura couplings, contrasting with the iodine/aldehyde’s utility in Sonogashira or Ullmann reactions. This highlights the target compound’s versatility in diverse catalytic systems .

Table 1: Comparative Analysis of Key Pyrazole Derivatives

生物活性

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethoxyethyl group and an aldehyde functional group. Its chemical formula is , and it is characterized by the following structural elements:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Ethoxyethyl Group : Enhances solubility and reactivity.

- Aldehyde Group : Imparts electrophilic characteristics, facilitating various chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzyme active sites, leading to inhibition of enzymatic activity. This is particularly relevant in drug design for targeting specific pathways in disease processes.

- Electrophilic Substitution : The iodine atom serves as an electrophile, allowing for substitution reactions with nucleophiles, which can modify biological targets.

- Coordination with Transition Metals : The pyrazole ring can form complexes with transition metals, which may enhance catalytic activities in synthetic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

The compound may also possess antitumor properties. Preliminary studies indicate that pyrazole derivatives can inhibit cancer cell proliferation, suggesting that this compound could be investigated as a lead compound in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Pyrazole derivative | Antimicrobial, anti-inflammatory |

| 4-Iodopyrazole | Pyrazole derivative | Antitumor, enzyme inhibition |

| 3,4-Diiodopyrazole | Pyrazole derivative | Broad-spectrum biological activities |

The unique structural features of this compound distinguish it from other pyrazoles, potentially enhancing its reactivity and biological efficacy compared to its analogs .

Case Studies

Recent studies have evaluated the biological activity of various pyrazoles, including derivatives of this compound:

- Antimicrobial Testing : A series of synthesized pyrazoles were tested against E. coli and S. aureus, showing promising results for compounds containing the ethoxyethyl substituent.

- Anti-inflammatory Assays : Compounds were assessed for their ability to reduce inflammation in animal models, demonstrating significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.

- Cancer Cell Line Studies : Evaluation against various cancer cell lines revealed that certain derivatives inhibited cell growth significantly more than controls.

常见问题

Q. Example Protocol :

- Yield: 72.9–84.3% via column chromatography (ethyl acetate/hexane) .

- Key characterization: for aldehyde proton (~9.8–10.2 ppm) and iodine substitution confirmation via mass spectrometry .

Advanced: How can researchers address challenges in stabilizing the ethoxyethyl protecting group during synthesis?

Problem : The ethoxyethyl group migrates under acidic conditions or during silica gel chromatography, leading to regioisomeric impurities .

Solutions :

- Chromatography Adjustments : Pre-wash silica columns with 5% triethylamine (TEA) in dichloromethane to neutralize acidic sites .

- Reaction Conditions : Use mild acids (e.g., trifluoroacetic acid) at ≤40°C and add ethyl vinyl ether (5%) to suppress deprotection .

- Validation : Monitor migration via (NCH proton shift at δ 4.5–5.0 ppm) and HPLC .

Advanced: How does the iodine substituent at position 4 influence cross-coupling reactions, and what are optimal conditions?

Q. Reactivity Profile :

- Sonogashira Coupling : Pd(PPh)/CuI catalysis in THF/EtN (yields >70% for alkynylation) .

- Suzuki-Miyaura : Requires bulky ligands (e.g., SPhos) to prevent steric hindrance from the ethoxyethyl group .

Data Contradiction : Lower yields (72.9% vs. 84.3%) in iodinated derivatives may arise from competing aldehyde reactivity. Mitigate by protecting the aldehyde as an acetal prior to coupling .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- : Confirm aldehyde proton (δ ~10 ppm) and ethoxyethyl group (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for OCH) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and ~2850 cm (aldehyde C-H) .

- Mass Spectrometry : Molecular ion peak at m/z ~306 (CHINO) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Case Study : The crystal structure of analogous pyrazole-4-carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl derivative) confirmed planarity of the aldehyde group and intermolecular hydrogen bonding patterns .

Tools :

- SHELXL : For refinement of small-molecule structures .

- ORTEP-3 : Graphical representation of thermal ellipsoids to assess positional uncertainty .

Challenges : Discrepancies in bond lengths (e.g., C-I vs. C-Br) may arise from twinning or data resolution. Use high-angle data (>25° 2θ) for accuracy .

Advanced: What computational methods validate the electronic effects of substituents?

Q. Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict shifts and Fukui indices for electrophilic/nucleophilic sites .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using the aldehyde as a hydrogen-bond acceptor .

Validation : Compare computed IR spectra with experimental data to confirm functional group assignments .

Basic: What are the compound’s applications in heterocyclic chemistry?

- Building Block : Used to synthesize fused pyrazoles (e.g., pyrazolo[3,4-c]pyrazoles) via cyclization with hydrazines .

- Pharmacophore Hybrids : Combine with bioactive moieties (e.g., indoles, thiophenes) for antimicrobial or anticancer screening .

Advanced: How to troubleshoot low yields in nucleophilic substitutions at the aldehyde position?

Q. Factors :

- Solvent Polarity : Use DMF or DMSO to stabilize transition states in Knoevenagel condensations .

- Catalysis : Employ proline or TEA to enhance enolate formation .

- Side Reactions : Aldehyde oxidation to carboxylic acid can occur; add radical scavengers (e.g., BHT) .

Advanced: How to reconcile contradictory data in synthetic protocols?

Example : Discrepancies in iodination yields (72.9% vs. 84.3%) .

Resolution :

- Parameter Screening : Optimize temperature (0–25°C), iodine source (NIS vs. I), and reaction time.

- Byproduct Analysis : Identify competing pathways (e.g., aldehyde oxidation) via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。